molecular formula C11H11BrN2O2 B13673394 tert-Butyl 6-bromo-5-cyanopicolinate

tert-Butyl 6-bromo-5-cyanopicolinate

Cat. No.: B13673394
M. Wt: 283.12 g/mol
InChI Key: AQTVSKRJJMIGRU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-5-cyanopicolinate: is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a tert-butyl group, a bromine atom, and a cyano group attached to a picolinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-5-cyanopicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of a cyano group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-5-cyanopicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products like tert-Butyl 6-azido-5-cyanopicolinate or tert-Butyl 6-thio-5-cyanopicolinate.

    Oxidation and Reduction Reactions: Products like tert-Butyl 6-amino-5-cyanopicolinate or tert-Butyl 6-carboxy-5-cyanopicolinate.

    Coupling Reactions: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-5-cyanopicolinate depends on its specific applicationThe presence of the cyano and bromine groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • tert-Butyl 6-cyano-5-methylpicolinate
  • tert-Butyl 6-bromo-5-methylpicolinate
  • tert-Butyl 6-chloro-5-cyanopicolinate

Comparison: tert-Butyl 6-bromo-5-cyanopicolinate is unique due to the combination of the bromine and cyano groups, which can impart distinct reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

tert-butyl 6-bromo-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-11(2,3)16-10(15)8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3

InChI Key

AQTVSKRJJMIGRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

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